molecular formula C11H12N4O2S B2837835 N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235236-52-8

N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2837835
CAS No.: 1235236-52-8
M. Wt: 264.3
InChI Key: BHVTYXLTFLZYOH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core, a pyrazine ring, and a methoxyethyl carboxamide side chain. This structure is characteristic of a class of compounds investigated for their potential to modulate key biological targets in neurological and oncological research. As a thiazole-carboxamide derivative, this compound is of significant interest for early-stage drug discovery and pharmacological profiling. Recent scientific studies on structurally related thiazole-carboxamide analogues have demonstrated potent activity as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs) . The dysregulation of these glutamate receptors in the central nervous system is implicated in various neurological conditions, such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders . By inhibiting AMPAR-mediated currents and modulating receptor kinetics, these analogues exhibit neuroprotective potential, suggesting a possible research application for this compound in studying excitotoxicity and synaptic transmission . Furthermore, patents covering similar pyrazol-4-yl-heterocyclyl-carboxamide compounds describe broad therapeutic claims, including use in the treatment of cancer, autoimmune diseases, and viral infections, highlighting the wide research utility of this chemical scaffold . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can employ it as a reference standard, a building block for further chemical synthesis, or a tool compound for in vitro biological screening.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-5-4-14-10(16)9-7-18-11(15-9)8-6-12-2-3-13-8/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVTYXLTFLZYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S, with a molecular weight of 264.31 g/mol. The compound features a thiazole ring substituted with a pyrazine moiety and a methoxyethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
CAS Number1235236-52-8

Antiparasitic Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent antiparasitic properties. A study highlighted that the compound showed significant inhibition of Plasmodium falciparum PKG (protein kinase G), which is crucial for the survival of the malaria parasite. The structure-activity relationship analysis revealed that modifications at the thiazole and pyrazine positions could enhance or diminish the antiparasitic efficacy .

Antifungal Activity

In addition to antiparasitic properties, thiazole derivatives have demonstrated antifungal activity. The compound's structural features allow it to interact with fungal cell membranes, leading to increased permeability and cell death. The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 0.06 to 1.88 mg/mL, indicating promising antifungal potential .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, the inhibition of PKG leads to disrupted signaling in P. falciparum, resulting in rapid parasite death . Furthermore, chemoproteomic studies have suggested that this compound may also exhibit off-target effects, contributing to its fast-killing properties against parasites .

Case Studies

  • Antiparasitic Efficacy : In a comparative study on various thiazole derivatives, this compound was among the most potent in inhibiting P. falciparum growth in vitro, showcasing an EC50 value significantly lower than other tested compounds .
  • Antifungal Testing : Another study assessed the antifungal activity of related thiazole compounds against several fungal strains. The results indicated that modifications similar to those in this compound enhanced antifungal potency, particularly against Candida albicans .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to specific structural components:

Structural FeatureImpact on Activity
Thiazole RingEssential for enzyme inhibition
Pyrazine SubstitutionModulates binding affinity
Methoxyethyl GroupEnhances solubility and bioavailability

Comparison with Similar Compounds

Physicochemical Data

Key properties inferred from structurally similar compounds (Table 1):

Property N-(2-Methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Comparable Compounds
Molecular Weight ~350–400 g/mol (estimated) 423.99–564.91 g/mol
Purity Not reported 5–98% (varies with substituents)
Solubility Likely moderate (methoxyethyl enhances hydrophilicity) Low for halogenated analogs
Spectral Data Expected 1H NMR peaks: δ 8.5–9.0 (pyrazine), δ 3.5–4.0 (methoxyethyl) Confirmed via ESI-MS and NMR in analogs

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

  • Pyrazine vs.
  • Pyrimidine Derivatives: Compounds like Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide) highlight the importance of pyrimidine-thiazole hybrids in anticancer activity .

Carboxamide Substituent Effects

  • Methoxyethyl vs. Halogenated Aryl Groups : Methoxyethyl substituents (as in the target compound) may enhance solubility compared to halogenated aryl groups (e.g., 7d–7j in ), which are associated with insecticidal activity but poorer bioavailability .
  • Cyclopropyl vs. Trifluoroethyl : Cyclopropyl groups (e.g., compound 7e) improve metabolic stability, while trifluoroethyl (e.g., 7d) increases lipophilicity and target affinity .

Challenges and Opportunities

  • Synthetic Yield Optimization : Analogous compounds (e.g., ) show wide purity ranges (5–98%), suggesting challenges in isolating polar carboxamide derivatives .
  • Activity-Tuning : Introducing pyrazine may confer unique selectivity profiles compared to pyridine/pyrimidine analogs, warranting further enzymatic assays .

Q & A

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Cross-validate assays (e.g., IC₅₀ discrepancies in kinase inhibition) using orthogonal methods like SPR (surface plasmon resonance) for binding affinity and cellular viability assays (MTT/WST-1). For example, pyrazine-thiazole hybrids show variable activity due to off-target effects; use siRNA knockdown to confirm target specificity .
  • Apply multivariate analysis to isolate variables (e.g., cell line heterogeneity, assay protocols) .

Q. What strategies enhance target selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent modification : Replace the methoxyethyl group with bulkier substituents (e.g., cyclohexyl) to sterically hinder off-target binding. Analogous compounds show 10-fold selectivity gains via this approach .
  • Computational docking : Use AutoDock Vina to predict binding poses against target kinases (e.g., EGFR) versus decoy proteins. Prioritize residues forming H-bonds with pyrazine (e.g., Lys721 in EGFR) .

Q. How to validate crystallographic data when twinning or disorder complicates refinement?

  • Methodological Answer :

  • For twinned crystals, use SHELXD for structure solution and TWINLAW to identify twin laws. Apply restraints (e.g., DELU, SIMU) to manage disorder in the methoxyethyl chain .
  • Cross-check with cryo-EM data if crystal quality is poor, as demonstrated for thiazole-containing macromolecules .

Q. What computational methods predict pharmacokinetic properties for this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to estimate logP (target ≤3.5 for BBB penetration) and CYP450 inhibition. Pyrazine-thiazole hybrids often require logP <3 to avoid hepatotoxicity .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the carboxamide group in aqueous environments .

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